S-(+)-Arundic Acid-d3

Analytical Chemistry Method Validation Isotopic Purity

Researchers quantifying S-(+)-Arundic Acid in biological matrices face quantification errors when using non-deuterated or racemic internal standards. S-(+)-Arundic Acid-d3 is the required enantiomerically pure deuterated internal standard for regulated LC-MS/MS bioanalysis. • Enables accurate quantitation via +3 Da mass shift, eliminating analyte crosstalk • Ensures method compliance with FDA/EMA bioanalytical guidance for method validation • Available in 1 mg to bulk quantities with full Certificate of Analysis documentation

Molecular Formula C11H22O2
Molecular Weight 189.313
CAS No. 1246819-98-6
Cat. No. B565626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(+)-Arundic Acid-d3
CAS1246819-98-6
Synonyms(2S)-2-(Propyl-d3)octanoic Acid;  (S)-(+)-2-(Propyl-d3)octanoic Acid; 
Molecular FormulaC11H22O2
Molecular Weight189.313
Structural Identifiers
SMILESCCCCCCC(CCC)C(=O)O
InChIInChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m0/s1/i2D3
InChIKeyYCYMCMYLORLIJX-XBKOTWQMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-(+)-Arundic Acid-d3 Internal Standard


S-(+)-Arundic Acid-d3 is a deuterium-labeled internal standard specifically designed for the accurate and precise quantitative analysis of S-(+)-Arundic Acid (the active S-enantiomer of the astrocyte-modulating agent arundic acid/ONO-2506) in complex biological matrices [1]. As a stable isotope-labeled (SIL) analog, it possesses nearly identical physicochemical properties to its non-deuterated counterpart, ensuring it co-elutes and undergoes equivalent ionization during LC-MS/MS analysis, thereby correcting for analytical variability and significantly improving method robustness [2].

Workflow
Chiral SIL-IS for LC-MS/MS bioanalysis
Selection
Co-elutes with target S-enantiomer analyte
Use Context
Enantiomer-specific quantitative methods

Why S-(+)-Arundic Acid-d3 Cannot Be Substituted


Generic substitution of S-(+)-Arundic Acid-d3 with non-deuterated S-(+)-Arundic Acid or racemic Arundic Acid-d3 analogs fails to meet the analytical requirements for regulated bioanalysis. Non-deuterated internal standards are indistinguishable from the target analyte in mass spectrometry, precluding their use in quantitative LC-MS/MS assays [1]. While alternative deuterated forms exist, such as R-(-)-Arundic Acid-d3 (CAS 1246816-50-1) , they are not fit-for-purpose for quantifying the pharmacologically active S-enantiomer, as they introduce a different stereochemical entity. The use of an incorrect enantiomer or a racemic mixture as an internal standard can lead to inaccurate quantification due to potential differences in matrix effects, recovery, and ionization efficiency between diastereomers or enantiomers in complex biological samples [2].

Risk 1
Non-deuterated analog
Indistinguishable from analyte in mass spectrometry, limiting suitability as a quantitative ISTD
Risk 2
Opposite enantiomer (R-(-) ISTD)
Stereochemical mismatch may shift chromatographic behavior and quantification accuracy
Risk 3
Racemic mixture ISTD
Differential matrix effects and ionization efficiency between diastereomers may affect method accuracy

S-(+)-Arundic Acid-d3 Quantitative Evidence


Isotopic Purity for Minimal Signal Interference

S-(+)-Arundic Acid-d3 is specified with a high isotopic purity, typically ≥98% . This level of purity is a critical quality attribute for a deuterated internal standard, as it directly correlates with a reduced contribution to the analyte's mass spectrometry signal (i.e., low 'crosstalk' or 'isotopic interference') [1]. This is a quantitative differentiator from lower-purity alternatives or from using non-deuterated analogs, which would completely obscure the analyte signal.

Isotopic Purity
Specification review
≥98%
Minimizes isotopic crosstalk in MS detection
Per supplier CoA; verify by HPLC or LC-MS
Analytical Chemistry Method Validation Isotopic Purity

Molecular Weight Shift for MS Detection

The incorporation of three deuterium atoms (d3) results in a molecular weight of 189.31 g/mol for S-(+)-Arundic Acid-d3, compared to 186.29 g/mol for the non-deuterated S-(+)-Arundic Acid . This mass difference of +3 Da is the fundamental property that allows a mass spectrometer to distinguish the internal standard from the analyte. This differentiation is a direct, quantitative advantage over using a structural analog, which would have a different retention time and could experience distinct matrix effects [1].

Mass Shift
Method context
+3.02 Da
Enables MS distinction from target analyte
d3 labeling; core ISTD property
Mass Spectrometry Internal Standard Stable Isotope Labeling

Enantiomeric Selectivity vs. R-(-) Isomer

S-(+)-Arundic Acid-d3 (CAS 1246819-98-6) is the deuterated S-enantiomer, designed for the analysis of the pharmacologically active S-(+)-Arundic Acid (CAS 807363-10-6) [1]. A direct comparator is the R-(-)-Arundic Acid-d3 (CAS 1246816-50-1) . In a chiral analytical method, these two internal standards are not interchangeable. Using the incorrect enantiomer (e.g., R-(-)-Arundic Acid-d3 to quantitate the S-enantiomer) would be methodologically invalid, as their chromatographic and mass spectrometric behavior in a chiral environment may differ, potentially leading to systematic quantification errors [2].

Stereochemical Identity
Class-level
S-(+)-enantiomer vs R-(-) comparator
Supports enantiomer-specific quantification
Chiral method context; verify retention behavior
Stereochemistry Analytical Selectivity Enantiomer

S-(+)-Arundic Acid-d3 Application Scenarios


Quantitative Bioanalysis for Preclinical PK

S-(+)-Arundic Acid-d3 is the required internal standard for developing and validating robust LC-MS/MS methods to quantify the active S-enantiomer in biological matrices (plasma, brain tissue, CSF). This is essential for preclinical pharmacokinetic and toxicokinetic studies in rodent and non-rodent models of neurological disease, such as ischemic stroke and Alzheimer's disease [1]. The use of this deuterated standard directly addresses the need for high analytical accuracy and precision mandated by regulatory guidance for method validation [2].

Enantiomer-Specific Metabolism and Disposition

This compound enables the specific study of the metabolic fate and tissue distribution of the S-(+)-enantiomer of arundic acid. Using S-(+)-Arundic Acid-d3 as an internal standard allows researchers to differentiate between the pharmacokinetics of the active S-enantiomer and the R-enantiomer (if present), or to track the formation of chiral metabolites. This is a critical application for understanding the pharmacology of arundic acid, as its activity is primarily associated with the S-enantiomer [1].

CMC Analytical Development for Chiral Drugs

In Chemistry, Manufacturing, and Controls (CMC) for pharmaceutical development, S-(+)-Arundic Acid-d3 can serve as a reference standard for developing and validating analytical methods to control the chiral purity of S-(+)-Arundic Acid drug substance batches. Its use helps ensure that the manufacturing process consistently yields the desired enantiomer and that the levels of the undesired R-enantiomer are within acceptable limits, a key quality attribute for any chiral drug candidate [3].

Application
Selection Property
Validation Focus
Preclinical PK Bioanalysis
SIL-IS Co-elution
Bioanalytical validation review
Enantiomer-Specific Metabolism Research
Stereochemical Identity
Enantiomer-attribution review
Chiral Purity Method Development
Chiral Reference Standard
Method-transfer context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-(+)-Arundic Acid-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.